molecular formula C5H4ClN5 B1268220 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine CAS No. 7498-26-2

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine

Cat. No. B1268220
CAS RN: 7498-26-2
M. Wt: 169.57 g/mol
InChI Key: JJRMZBCFIRABIK-UHFFFAOYSA-N
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Description

“7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine” is a chemical compound with the CAS Number: 7498-26-2 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 7-chloro [1,2,4]triazolo [4,3-c]pyrimidin-8-ylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4ClN5/c6-4-3(7)5-10-9-2-11(5)1-8-4/h1-2H,7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 266-268 degrees Celsius .

Scientific Research Applications

Anti-Malarial Agents

The compound has been used in the design and synthesis of new 2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives, which have shown promising results as anti-Plasmodium falciparum agents . These compounds were designed based on bioisosteric replacement of functional groups on the anti-malarial compounds mefloquine and amodiaquine .

Interaction with Fatty Acid-Binding Proteins

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . The compound could potentially interact with these proteins, offering a new avenue for therapeutic intervention .

Antimicrobial Activity

Triazole compounds, including “7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine”, have been used in the design of new classes of antibacterial agents to fight multidrug-resistant pathogens . These compounds have shown excellent therapeutic index and safety profile .

Antifungal Activity

Triazole nucleus is present in a number of antifungal drugs such as fluconazole, voriconazole . The compound could potentially be used in the design of new antifungal agents .

Antidepressant Activity

Triazole nucleus is also present in antidepressant drugs such as trazodone, nefazodone . The compound could potentially be used in the design of new antidepressant agents .

Antihypertensive Activity

Triazole nucleus is present in antihypertensive drugs such as trapidil . The compound could potentially be used in the design of new antihypertensive agents .

Antiepileptic Activity

Triazole nucleus is present in antiepileptic drugs such as rufinamide . The compound could potentially be used in the design of new antiepileptic agents .

Sedative-Hypnotic Activity

Triazole nucleus is present in sedative-hypnotic drugs such as estazolam . The compound

Safety and Hazards

The compound has been classified with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with this compound are H301, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-4-3(7)5-10-9-2-11(5)1-8-4/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRMZBCFIRABIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C2=NN=CN21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324651
Record name 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine

CAS RN

7498-26-2
Record name NSC407407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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